

spectroscopic analysis of strontium chlorate (Raman, IR)

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Compound of Interest

Compound Name: Strontium chlorate

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An In-depth Technical Guide to the Spectroscopic Analysis of **Strontium Chlorate** ($\text{Sr}(\text{ClO}_3)_2$)

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of **strontium chlorate**, $\text{Sr}(\text{ClO}_3)_2$, with a specific focus on Raman and Infrared (IR) spectroscopy. **Strontium chlorate** is an inorganic compound notable for its use as a strong oxidizing agent, particularly in pyrotechnics to produce a brilliant red color.[1][2] A thorough understanding of its vibrational properties through spectroscopic methods is crucial for quality control, material identification, and safety. This document details the fundamental vibrational modes of the chlorate ion (ClO_3^-), presents expected spectral data, and provides standardized experimental protocols for researchers and scientists in relevant fields.

Introduction to Strontium Chlorate

Strontium chlorate, with the chemical formula $\text{Sr}(\text{ClO}_3)_2$, is composed of a strontium cation (Sr^{2+}) and two chlorate anions (ClO_3^-).[3] It is a white or colorless crystalline solid that is soluble in water.[1] The compound exists in various hydrated forms and decomposes at 120°C with the evolution of oxygen.[3][4] Its primary application is in pyrotechnics, where it serves as both an oxidizer and a red colorant.[2] Spectroscopic analysis is essential for confirming its identity and purity, as contaminants can significantly alter its performance and safety profile.

Molecular and Crystal Structure

The vibrational properties of **strontium chlorate** are intrinsically linked to its crystal structure. The compound consists of ionic bonds between the Sr^{2+} cations and the polyatomic ClO_3^- anions. Within the chlorate anion, the chlorine and oxygen atoms are linked by covalent bonds.
[3]

The chlorate ion (ClO_3^-) possesses a trigonal pyramidal geometry, belonging to the C_{3v} point group. This structure gives rise to four fundamental vibrational modes.[5]

Solid **strontium chlorate**, $\text{Sr}(\text{ClO}_3)_2$, typically crystallizes in the orthorhombic system with the space group Fdd2 . [3] This crystalline arrangement places the chlorate ions in a specific symmetry environment (site symmetry), which can influence their vibrational spectra compared to the "free" ion in solution. This can lead to the splitting of degenerate vibrational modes and the activation of modes that might be inactive in the isolated ion.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Raman and IR techniques, probes the quantized vibrational energy levels of a molecule or crystal lattice. The selection rules for each technique determine which vibrational modes are observed.

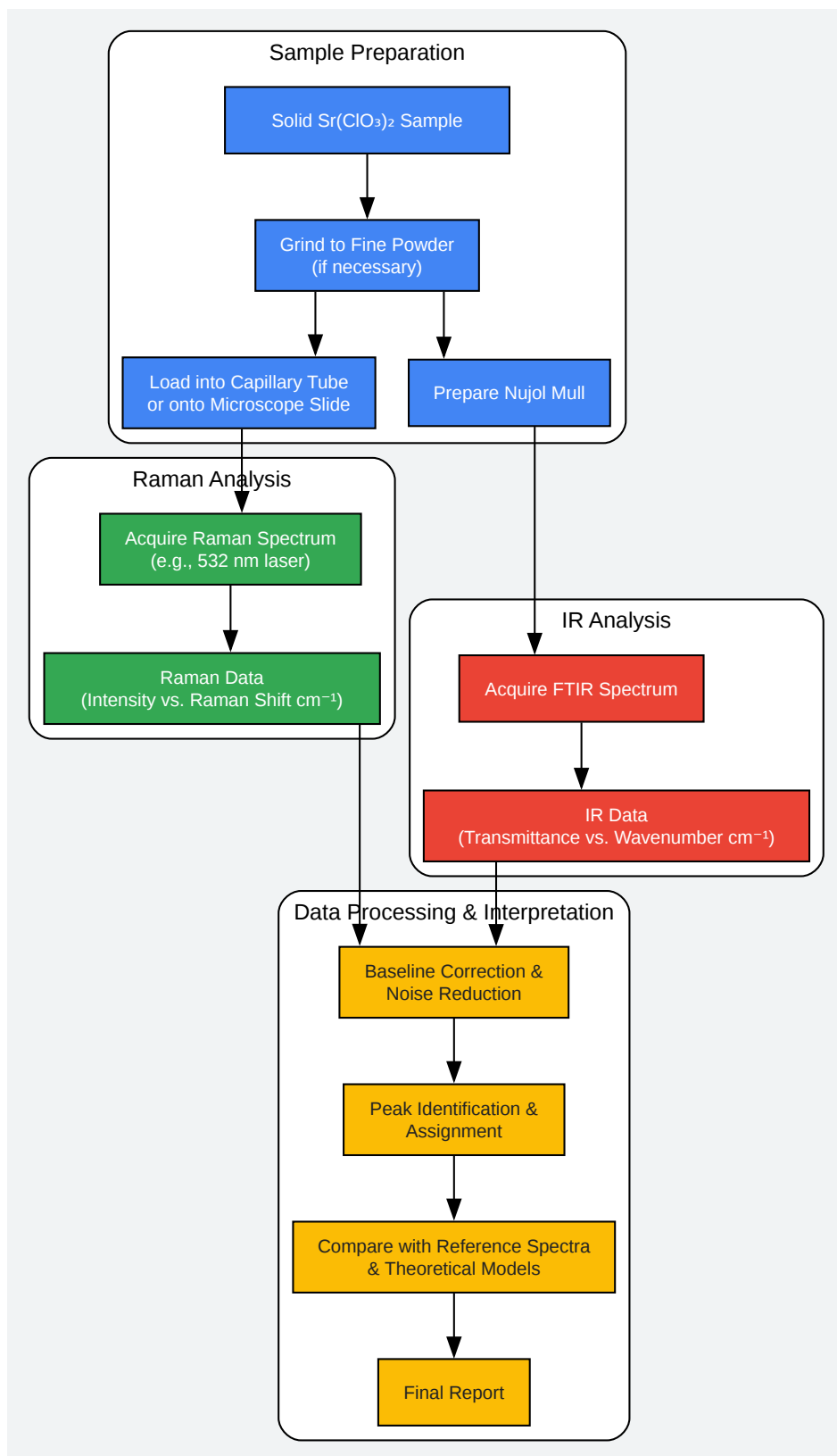
For the isolated C_{3v} chlorate ion, the four fundamental modes are classified as follows:

- ν_1 (A_1): Symmetric Cl-O stretch
- ν_2 (A_1): Symmetric O-Cl-O bend (scissoring)
- ν_3 (E): Asymmetric Cl-O stretch (doubly degenerate)
- ν_4 (E): Asymmetric O-Cl-O bend (doubly degenerate)

All four modes are active in both Raman and IR spectroscopy.[5]

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that is highly sensitive to the polarizability of molecular bonds. It is particularly effective for analyzing the symmetric vibrations of the chlorate ion and the low-frequency lattice modes of the crystal.



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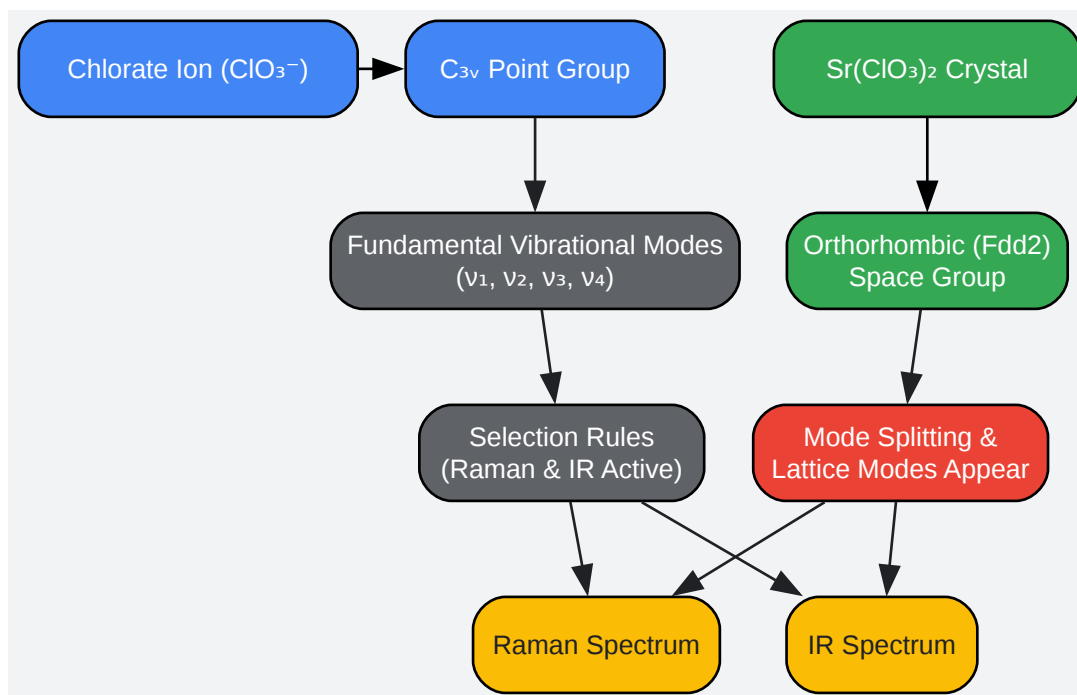
Caption: Experimental workflow for spectroscopic analysis of $\text{Sr}(\text{ClO}_3)_2$.

The expected Raman shifts for the chlorate ion in **strontium chlorate** are summarized below. The exact positions can vary due to cation effects and the crystal field.

Vibrational Mode	Symmetry (C_{3v})	Description	Approximate Frequency (cm^{-1})
ν_1	A_1	Symmetric Stretch	910 - 940[6]
ν_2	A_1	Symmetric Bend	610 - 630[6]
ν_3	E	Asymmetric Stretch	960 - 980[6]
ν_4	E	Asymmetric Bend	480 - 500[6]
Lattice Modes	-	Crystal Lattice Vibrations	< 200[5]

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of IR radiation by a sample, exciting molecular vibrations that result in a change in the dipole moment. It is complementary to Raman spectroscopy, often providing stronger signals for asymmetric and polar functional groups.



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Caption: Relationship between structure and vibrational spectra.

The expected IR absorption bands for **strontium chlorate** are listed in the table below. The doubly degenerate E modes may split into two distinct bands in the solid-state spectrum due to the lower symmetry of the crystal environment.

Vibrational Mode	Symmetry (C_{3v})	Description	Approximate Frequency (cm^{-1})
ν_1	A_1	Symmetric Stretch	910 - 940[6]
ν_2	A_1	Symmetric Bend	610 - 630[6]
ν_3	E	Asymmetric Stretch	960 - 980[6]
ν_4	E	Asymmetric Bend	480 - 500[6]

Experimental Protocols

Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible spectroscopic data.

Protocol for Raman Spectroscopic Analysis

This protocol describes the analysis of solid **strontium chlorate** using a confocal Raman microscope.

- Materials and Equipment:
 - **Strontium chlorate** (solid powder)
 - Mortar and pestle (if sample is not a fine powder)
 - Glass microscope slide or capillary tube
 - Confocal Raman microscope (e.g., equipped with a 532 nm or 785 nm laser)[6]

- Appropriate safety equipment (laser safety goggles, lab coat, gloves)
- Procedure:
 1. Sample Preparation: If the sample consists of large crystals, gently grind it into a fine, homogeneous powder using a mortar and pestle. Place a small amount of the powder onto a clean microscope slide or pack it into a glass capillary tube.
 2. Instrument Setup:
 - Turn on the Raman spectrometer and allow the laser and detector to stabilize (typically 30 minutes).
 - Select the excitation laser (e.g., 532 nm).^[6]
 - Calibrate the spectrometer using a known standard (e.g., silicon wafer, polystyrene).
 3. Data Acquisition:
 - Place the prepared sample on the microscope stage.
 - Using the white light source and camera, focus on the sample surface.
 - Set the laser power to a low level (e.g., 1-5 mW) to avoid sample degradation or decomposition.^[6]
 - Set the data acquisition parameters:
 - Spectral Range: 100 - 1200 cm^{-1} (to cover both lattice and internal chlorate modes)
 - Acquisition Time: 10-30 seconds
 - Accumulations: 3-5 scans (to improve signal-to-noise ratio)
 - Acquire the spectrum.
 4. Data Processing:
 - Perform a baseline correction to remove any fluorescence background.

- Identify and label the peak positions of the observed Raman bands.

Protocol for FT-IR Spectroscopic Analysis (Nujol Mull)

This protocol outlines the procedure for analyzing solid **strontium chlorate** using the Nujol mull technique, which is suitable for samples that are not soluble in common IR-transparent solvents.^[4]

- Materials and Equipment:

- **Strontium chlorate** (solid powder)
- Nujol (mineral oil)
- Agate mortar and pestle
- Salt plates (e.g., KBr or NaCl)
- Spatula
- FT-IR spectrometer

- Procedure:

1. Sample Preparation (Nujol Mull):

- Place 5-10 mg of the finely powdered **strontium chlorate** into a clean agate mortar.
- Add 1-2 drops of Nujol.
- Grind the mixture with the pestle for 3-5 minutes until it forms a smooth, translucent paste (mull). The particle size of the solid should be smaller than the wavelength of the incident IR radiation to minimize scattering.
- Using a spatula, transfer a small amount of the mull to the center of one salt plate.
- Place the second salt plate on top and gently press and rotate to spread the mull into a thin, uniform film. Ensure no air bubbles are trapped.

2. Instrument Setup:

- Turn on the FT-IR spectrometer and allow the source and detector to stabilize.
- Ensure the sample compartment is clean and dry.

3. Data Acquisition:

- Acquire a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum.
- Place the prepared salt plate assembly into the spectrometer's sample holder.
- Set the data acquisition parameters:
 - Spectral Range: 4000 - 400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Scans: 16-32 scans
- Acquire the sample spectrum.

4. Data Processing:

- The resulting spectrum will show absorption bands from the **strontium chlorate** as well as characteristic C-H stretching and bending bands from the Nujol (around 2920, 2850, 1460, and 1375 cm^{-1}). These Nujol peaks should be noted and excluded from the sample analysis.
- Identify and label the peak positions of the absorption bands corresponding to the sample.

Conclusion

Raman and IR spectroscopy are powerful, non-destructive techniques for the analysis of **strontium chlorate**. By understanding the fundamental vibrational modes of the chlorate ion and the influence of the crystal structure, these methods allow for unambiguous identification

and characterization. The provided data summaries and experimental protocols serve as a foundational guide for researchers and scientists to perform accurate and reliable spectroscopic analysis of this important inorganic compound.

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